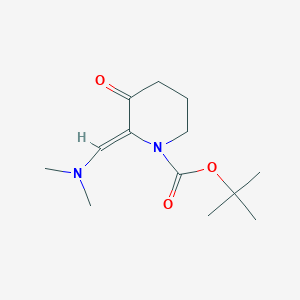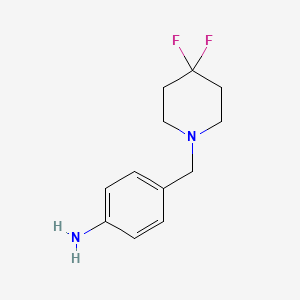![molecular formula C19H23BO3 B1473718 2-[4-(2-甲氧基苯基)苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 881314-65-4](/img/structure/B1473718.png)
2-[4-(2-甲氧基苯基)苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as “2-MMPP-TMD”, is a boron-containing compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that has been used as a reagent in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a ligand in organometallic chemistry. Additionally, 2-MMPP-TMD has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
科学研究应用
合成和化学性质
- 该化合物已被用于邻位修饰的巯基和哌嗪基甲基苯硼酸衍生物的合成,揭示了其在开发针对丝氨酸蛋白酶(如凝血酶)的抑制剂中的用途,而没有明显的 S-B 或 N-B 配位 (Spencer 等人,2002 年)。
- 通过 X 射线衍射对其分子结构的研究突出了该化合物的结晶特性和缺乏显着的分子内或分子间相互作用,展示了其在材料科学中进行精确结构分析的潜力 (Coombs 等人,2006 年)。
传感和检测中的应用
- 设计并合成了一种衍生物,用于灵敏且选择性地检测活细胞中的 H2O2,证明了该化合物在开发具有大斯托克斯位移的荧光探针以用于生物应用中的用途 (Nie 等人,2020 年)。
催化和材料合成
- 通过密度泛函理论 (DFT) 计算阐明了该化合物在铃木-宫浦铑催化的富勒烯 (C60) 用苯硼酸在水存在下的氢芳基化的反应机理中的作用,表明其在有机硼化学中的相关性和在材料科学中的潜在应用 (Martínez 等人,2015 年)。
光学和电子材料
- 它的应用延伸到由催化剂转移铃木-宫浦偶联聚合合成聚(3-己基噻吩),有助于开发分子量分布窄且高规整度的聚合物,与电子器件相关 (Yokozawa 等人,2011 年)。
- 此外,从杂双功能聚芴构建块中合成和使用衍生物来创建增强的亮度发射调谐纳米粒子突出了其在制造具有可调节光学性质的材料以用于纳米技术和光子学中的重要性 (Fischer 等人,2013 年)。
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)15-12-10-14(11-13-15)16-8-6-7-9-17(16)21-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWOISFJWYEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
881314-65-4 | |
| Record name | 2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



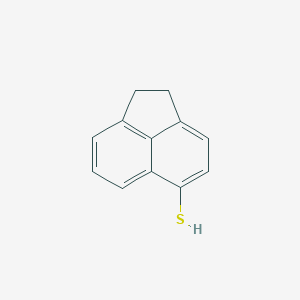
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
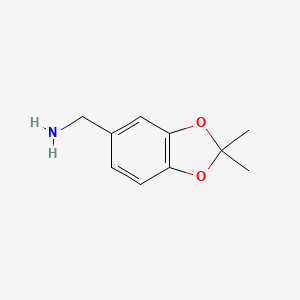
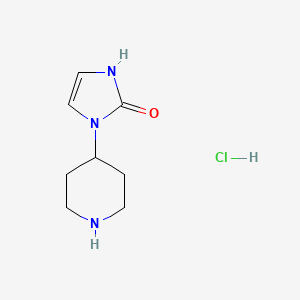
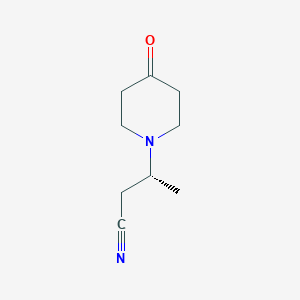
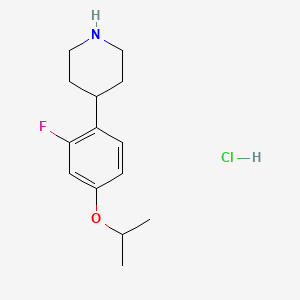
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
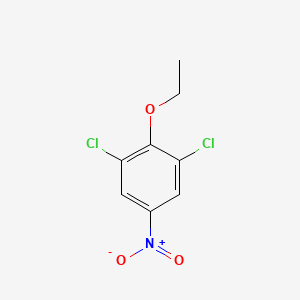
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)

